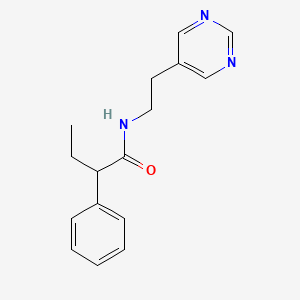

2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide

Description

Properties

IUPAC Name |

2-phenyl-N-(2-pyrimidin-5-ylethyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-2-15(14-6-4-3-5-7-14)16(20)19-9-8-13-10-17-12-18-11-13/h3-7,10-12,15H,2,8-9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGOBJFGEWKZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide typically involves the reaction of a pyrimidine derivative with a phenyl-substituted butanamide. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrimidine derivative is reacted with a phenyl-substituted butanamide under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, reduction may yield an alcohol, and substitution may yield a variety of substituted derivatives .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide serves as a critical building block in organic synthesis. Its structure allows for modifications that lead to the creation of more complex molecules. Researchers utilize this compound in various organic reactions, including coupling reactions and as a reagent in synthetic pathways to develop novel pharmaceuticals or materials.

Reagent in Organic Reactions

The compound is also employed as a reagent in organic chemistry. Its ability to participate in diverse chemical reactions makes it valuable for synthesizing derivatives with specific biological activities. For instance, it can be used to create pyrimidine-based compounds that exhibit enhanced pharmacological properties.

Medical Applications

Therapeutic Potential

Research indicates that 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide has promising therapeutic properties. It is being explored for its anti-inflammatory and anticancer activities. Studies have shown that compounds with a pyrimidine core often interact with biological targets through hydrogen bonding, influencing various biochemical pathways such as DNA synthesis and signal transduction .

Case Study: Anticancer Activity

In one study, derivatives of pyrimidine compounds were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the phenyl group significantly enhanced the anticancer activity, suggesting that 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide could serve as a lead compound for developing new anticancer agents .

Industrial Applications

Development of New Materials

In industry, 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide is utilized in the development of new materials, particularly in pharmaceuticals. Its role as an intermediate allows for the efficient production of various drug formulations. The compound's stability and reactivity make it suitable for large-scale synthesis processes .

Pharmaceutical Intermediate

The compound has been identified as an important intermediate in the synthesis of analgesics and anti-inflammatory drugs. Its derivatives have shown effectiveness in treating neuropathic pain and other chronic pain conditions, providing an alternative to traditional pain management therapies .

Summary of Findings

The following table summarizes key findings related to the applications of 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide:

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in organic reactions to synthesize novel compounds |

| Medicine | Anti-inflammatory and anticancer properties | Exhibits cytotoxic activity against cancer cell lines |

| Industry | Pharmaceutical intermediate | Important for developing analgesic drugs |

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide involves its interaction with specific molecular targets and pathways within cells. It may act by inhibiting certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Amide Backbone Variations

- Target Compound : The butanamide chain (four-carbon backbone) differentiates it from shorter-chain analogs like acetamides. The pyrimidin-5-yl ethyl group may enhance hydrogen bonding or π-π stacking with biological targets compared to simpler aryl groups .

- Acetamide Derivatives: Compounds like 2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide () feature a two-carbon acetamide backbone.

- Anthracenone-Based Analogs: XE991 and DMP 543 () replace the amide with an anthracenone core but retain pyridine/pyrimidine-like groups. These bulkier structures may confer higher potency but limit bioavailability .

Aromatic and Heterocyclic Substituents

- Pyrimidine vs. Pyridine : The target’s pyrimidin-5-yl group (a six-membered ring with two nitrogen atoms) contrasts with the pyridinylmethyl groups in XE991. Pyrimidines often exhibit stronger hydrogen-bonding interactions, which could enhance target affinity .

- Phenyl Group Positioning : The phenyl group at the second carbon of the butanamide is structurally distinct from 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide (), which has a substituted pyrimidine and dimethylamine. Substitutions on the pyrimidine ring (e.g., hydroxy, methyl) in may alter metabolic stability .

Physicochemical Comparison

- Lipophilicity : The butanamide chain likely increases logP compared to acetamides, enhancing blood-brain barrier penetration but risking solubility issues.

- Solubility : Pyrimidine’s hydrogen-bonding capacity may improve aqueous solubility relative to purely aromatic analogs like 30005 .

Biological Activity

The compound 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide features a butanamide backbone with a phenyl group and a pyrimidine ring. Its unique structure allows for interactions with various biological targets, which may lead to diverse pharmacological effects.

Pyrimidine derivatives, including 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide, are known to interact with their biological targets through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : It may also act as an antagonist or agonist at various receptors, influencing signaling pathways.

Research indicates that the compound's activity is mediated through the formation of hydrogen bonds with key amino acid residues in target proteins .

Antimicrobial Properties

Studies have indicated that compounds similar to 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide exhibit antimicrobial properties. For instance, pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Effects

Preliminary investigations into the anticancer properties of this compound indicate it may possess antiproliferative effects. The structure of 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide allows it to interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

Several studies have explored the biological activity of 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide and related compounds:

-

In Vitro Studies :

- A study demonstrated that derivatives with a similar structure showed significant inhibition of cell growth in cancer cell lines at micromolar concentrations, indicating potential therapeutic applications .

- Another study evaluated the effect of pyrimidine derivatives on human β-cell proliferation, revealing that certain analogs could enhance cell growth significantly compared to controls .

- Animal Models :

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide, and how can purity be validated?

- Methodology : Multi-step synthesis typically involves coupling 2-phenylbutanoyl chloride with 2-(pyrimidin-5-yl)ethylamine under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Validate purity using HPLC (>95% purity threshold) and characterize via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the compound’s structural conformation be confirmed experimentally?

- Methodology : X-ray crystallography is ideal for resolving 3D conformation. Use SHELX programs (e.g., SHELXL) for structure refinement. If crystals are challenging to obtain, employ computational methods (DFT or molecular dynamics) to predict geometries, cross-referenced with NOESY NMR data to validate intramolecular interactions .

Q. What spectroscopic techniques are critical for characterizing 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide?

- Methodology : Key techniques include:

- NMR : Assign peaks using -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and -NMR (amide carbonyl at ~170 ppm).

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm).

- UV-Vis : Detect π→π* transitions in pyrimidine (λ~260 nm).

- HRMS : Verify molecular ion [M+H] with <5 ppm error .

Advanced Research Questions

Q. How does the pyrimidine moiety influence the compound’s interaction with biological targets?

- Methodology : The pyrimidine ring acts as a hydrogen-bond acceptor, enhancing binding to kinases or receptors (e.g., EGFR T790M/L858R mutants). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (). Compare with analogs lacking the pyrimidine group to isolate its contribution .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Standardize protocols:

- Use isogenic cell lines to control for genetic background.

- Validate target engagement via cellular thermal shift assays (CETSA).

- Perform dose-response curves (IC) in triplicate with positive controls (e.g., gefitinib for EGFR) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodology : Systematically modify:

- Phenyl substituents : Introduce electron-withdrawing groups (e.g., -F, -CF) to enhance metabolic stability.

- Pyrimidine position : Test 5-substituted vs. 4-substituted pyrimidines for steric effects.

- Amide linker : Replace with sulfonamide or urea to modulate solubility. Assess changes via in vitro assays (e.g., kinase inhibition) and ADME profiling .

Q. What crystallographic data exist for similar compounds, and how can they inform co-crystallization efforts?

- Methodology : Refer to PDB entries (e.g., 4ZAU for EGFR inhibitors) to identify conserved binding motifs. Co-crystallize 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide with target proteins using hanging-drop vapor diffusion. Optimize conditions with PEG 3350 and Tris-HCl (pH 8.5). Refine structures using SHELX suites to resolve ligand-protein interactions .

Q. What are the computational approaches to predict off-target effects?

- Methodology : Perform molecular docking (AutoDock Vina, Glide) against panels of structurally related targets (e.g., tyrosine kinases, GPCRs). Validate predictions with broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler). Use cheminformatics tools (e.g., SwissADME) to assess PAINS alerts or promiscuity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.